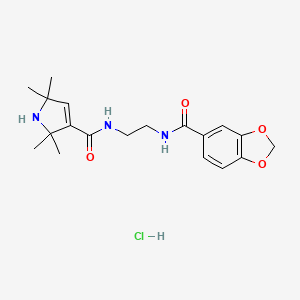
Makulavamine J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Makulavamine J is a bioactive compound derived from marine sponges, specifically from the genus Zyzzya. It belongs to the pyrrolo[4,3,2-de]quinoline family, which is known for its potent anticancer properties. This compound has shown significant activity against various cancer cell lines, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Makulavamine J involves multiple steps, starting with the construction of the pyrrolo[4,3,2-de]quinoline core. This is typically achieved through a series of cyclization reactions. The key steps include:
Formation of the Pyrrole Ring: This is usually done through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclization to Form the Quinoline Core: This step often involves the use of Lewis acids like aluminum chloride to facilitate the cyclization process.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its bioactivity.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, primarily due to the complexity of its synthesis. efforts are being made to optimize the synthetic routes to make them more scalable and cost-effective. This includes the use of biocatalysts and flow chemistry techniques to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
Makulavamine J undergoes several types of chemical reactions, including:
Oxidation: This reaction is often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride are used to reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions are employed to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique bioactive properties. These derivatives are often tested for their efficacy against different cancer cell lines .
Aplicaciones Científicas De Investigación
Makulavamine J has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrrolo[4,3,2-de]quinoline derivatives.
Biology: The compound is used to study the biological pathways involved in cancer cell proliferation and apoptosis.
Medicine: this compound is being investigated as a potential anticancer agent, with studies showing its efficacy against various cancer cell lines.
Mecanismo De Acción
Makulavamine J exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to disrupt the mitochondrial membrane potential, further promoting cell death .
Comparación Con Compuestos Similares
Similar Compounds
Lamellarins D, M, K: These compounds also belong to the pyrrolo[4,3,2-de]quinoline family and exhibit similar anticancer properties.
Aspergiolide B: Another marine-derived compound with potent anticancer activity.
Fradimycin B: Known for its antimicrobial and anticancer properties.
Uniqueness of Makulavamine J
What sets this compound apart from these similar compounds is its higher potency and selectivity towards certain cancer cell lines. Studies have shown that this compound has a lower IC50 value compared to its analogs, making it a more effective anticancer agent .
Propiedades
Número CAS |
174232-35-0 |
|---|---|
Fórmula molecular |
C19H20N3O2+ |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
10-[2-(4-hydroxyphenyl)ethylamino]-7-methyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol |
InChI |
InChI=1S/C19H19N3O2/c1-22-9-7-13-11-21-18-17(13)16(22)10-15(19(18)24)20-8-6-12-2-4-14(23)5-3-12/h2-5,10-11H,6-9H2,1H3,(H2,20,21,23,24)/p+1 |
Clave InChI |
HSEARKUCRKWKOC-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=C2C=C(C(=C3C2=C(CC1)C=N3)O)NCCC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


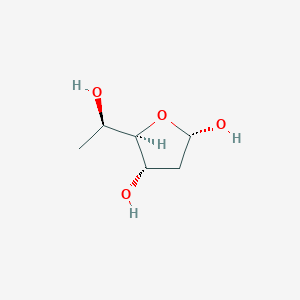
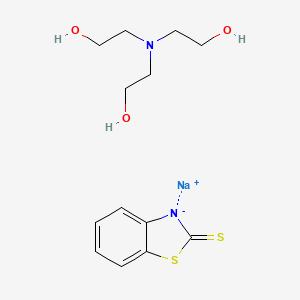
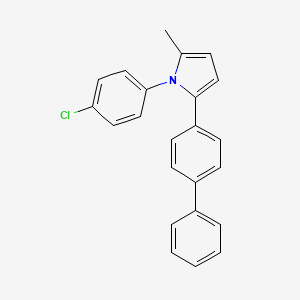
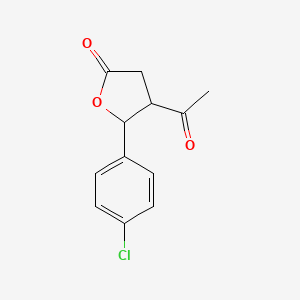
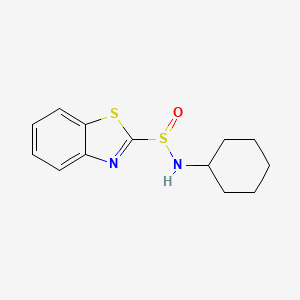

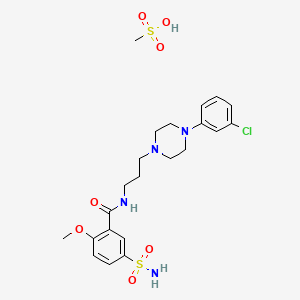
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)
![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)


